5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Overview
Description
A labelled impurity of Rosiglitazone. Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs.
Scientific Research Applications
Pharmacokinetics and Metabolic Pathways Research
5-Hydroxy Rosiglitazone-d4 is primarily used in clinical research studies to investigate the pharmacokinetics and metabolic pathways of Rosiglitazone . Rosiglitazone is an anti-diabetic medication . This compound is a deuterated derivative of Rosiglitazone .
Neuroprotective Potential
Research has been conducted to explore the neuroprotective potential of Rosiglitazone on a Streptozotocin-induced mice model of Alzheimer’s Disease . The study found that Rosiglitazone elicits neuroprotection on SH-SY5Y cells as evidenced from the upregulation of genes such as cyclic-AMP response element-binding protein (CREB), brain-derived neurotrophic factor (BDNF), glial cell derived neurotrophic factor (GDNF), and nerve growth factor (NGF), which are involved in cognitive functions .
Nanoformulation Efficacy
The nano-formulated Rosiglitazone induced better neuroprotective efficacy than its free drug treatment on an animal model of Alzheimer’s Disease . This was evidenced by attenuating the behavioural and cognitive abnormalities, oxido-nitrosative stress and pro-inflammatory cytokines, i.e. tumour necrosis factor-α (TNF-α) and interleukin-6 (IL-6a) along with improved antioxidant enzymes (superoxide dismutase (SOD), reduced glutathione (GSH), acetylcholine, neuronal density and expression of CREB, BDNF, GDNF and NGF in the hippocampal region .
Osteoblast Differentiation
Rosiglitazone has been shown to accelerate osteoblast differentiation from human mesenchymal stem cells (hMSC) at the expense of increased oxidative stress and cell death .
Pathological Mineralization
In calcifying human vascular cells, Rosiglitazone stimulates pathological mineralization . This effect is diminished by the antioxidant resveratrol .
Insulin-Sensitizing Actions
Rosiglitazone, a member of the peroxisome proliferator-activated receptor (PPAR) family, is well known for its insulin-sensitizing actions . However, due to low water solubility, poor penetration into the brain, and associated toxicity, its use is limited clinically .
Mechanism of Action
Target of Action
5-Hydroxy Rosiglitazone-d4, a deuterium labeled derivative of Rosiglitazone , primarily targets the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARγ is an intracellular receptor class that plays a crucial role in regulating lipid and glucose metabolism .
Mode of Action
5-Hydroxy Rosiglitazone-d4 acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . It improves target cell response to insulin without increasing pancreatic insulin secretion . The activation of PPARγ influences the production of a number of gene products involved in glucose and lipid metabolism .
Biochemical Pathways
The activation of PPARγ by 5-Hydroxy Rosiglitazone-d4 leads to an increase in insulin sensitivity and a decrease in blood glucose levels . This is achieved by influencing the production of proteins involved in glucose and lipid metabolism .
Pharmacokinetics
The plasma concentrations of Rosiglitazone, the parent compound of 5-Hydroxy Rosiglitazone-d4, increase proportionally with dose over the therapeutic range . The absolute bioavailability of the drug is approximately 99% following an oral dose . Rosiglitazone is extensively metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 .
Result of Action
The primary result of 5-Hydroxy Rosiglitazone-d4 action is the improvement of glycemic control in adults with type 2 diabetes mellitus . By acting as a potent agonist at PPARγ, it helps to lower blood glucose by improving the insulin sensitivity of the liver and peripheral tissues .
properties
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGGZNSVNKGDU-LZMSFWOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857836 | |
Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1246817-46-8 | |
Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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